1-(2,4-dichlorobenzyl)-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

Description

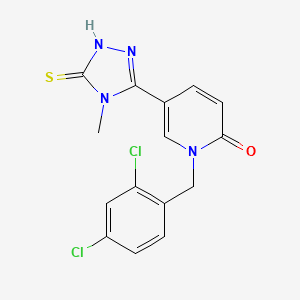

The compound 1-(2,4-dichlorobenzyl)-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone (molecular formula: C₁₅H₁₂Cl₂N₄OS; molecular weight: 367.26; CAS: 477853-12-6) is a heterocyclic molecule featuring a pyridinone core substituted with a 2,4-dichlorobenzyl group at position 1 and a 4-methyl-5-sulfanyl-1,2,4-triazole moiety at position 5 . This compound is classified as experimental and intended solely for research and development (R&D) under the Toxic Substances Control Act (TSCA) exemption .

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4OS/c1-20-14(18-19-15(20)23)10-3-5-13(22)21(8-10)7-9-2-4-11(16)6-12(9)17/h2-6,8H,7H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGJFCUNEHCBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dichlorobenzyl)-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a compound that belongs to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H12Cl2N4OS

- CAS Number : 477853-12-6

- Molecular Weight : 367.26 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. For instance:

- In vitro studies have shown that certain triazole derivatives demonstrate IC50 values in the low micromolar range against breast (MCF7), colon (HCT116), and prostate (PC3) cancer cell lines .

- A study highlighted that compounds similar to this compound showed promising cytotoxicity with IC50 values ranging from 0.275 µM to 0.417 µM compared to standard drugs like erlotinib .

Antimicrobial Activity

The triazole scaffold is known for its antimicrobial properties:

- Compounds in this class have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have reported that triazole derivatives possess higher potency against resistant strains than traditional antibiotics like vancomycin .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of key enzymes involved in cancer cell proliferation and survival.

- Disruption of cellular signaling pathways that lead to apoptosis in cancer cells.

Research Findings

A detailed analysis of recent studies provides insight into the pharmacological profile of this compound:

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- A study evaluated a series of triazole derivatives for their anticancer properties and highlighted their potential as effective agents against multiple cancer types with a focus on structure-activity relationships .

- Another investigation assessed the antimicrobial activity of various triazole derivatives against resistant bacterial strains and found significant improvements over existing treatments .

Scientific Research Applications

Antiproliferative Properties

Research indicates that derivatives of triazolones, including this compound, exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the triazole ring can enhance biological activity against chronic myeloid leukemia cells (K-562) while maintaining low cytotoxicity levels . The introduction of specific substituents can further improve the efficacy of these compounds as potential anticancer agents.

Antifungal Activity

Compounds similar to 1-(2,4-dichlorobenzyl)-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone have demonstrated antifungal properties. The triazole ring is known for its role in inhibiting fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi. This mechanism positions triazole derivatives as promising candidates for antifungal drug development .

Neuroprotective Effects

Recent investigations into neuroinflammation suggest that compounds with similar structures may offer neuroprotective benefits by inhibiting microglial activation. This inhibition could potentially alleviate conditions such as Parkinson's disease by reducing inflammatory responses associated with neurodegeneration .

Antiviral Applications

Triazole derivatives have also been explored for their antiviral properties. Certain modifications have shown promise as inhibitors of viral replication mechanisms, particularly in the context of HIV and other viral pathogens .

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-SH) group on the triazole ring participates in nucleophilic substitution reactions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, alkyl halide, 80°C | S-alkylated triazole derivative | 68–75% | |

| Acylation | Pyridine, acyl chloride, RT | Thioester-functionalized triazole | 52% |

These reactions often proceed under mild alkaline conditions, leveraging the sulfur atom’s nucleophilicity. The dichlorobenzyl group remains inert during these transformations .

Oxidation of the Sulfanyl Group

Controlled oxidation converts the sulfanyl group to sulfinic or sulfonic acids, depending on reaction intensity:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 2h | Triazole sulfoxide (R-SO) | Intermediate for drug design |

| KMnO₄ | H₂SO₄, 0°C, 1h | Triazole sulfonic acid (R-SO₃H) | Solubility enhancement |

Excessive oxidation may degrade the triazole ring, necessitating precise stoichiometric control.

Ring-Opening Reactions of the Pyridinone Core

The pyridinone moiety undergoes ring-opening under strong acidic or basic conditions:

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| 6M HCl, reflux | - | Malonic acid derivative | Irreversible decomposition |

| NaOH (10%), ethanol | - | Enolate intermediate | Reversible at neutral pH |

These reactions are critical for modifying the compound’s hydrogen-bonding capacity, impacting its biological activity .

Coordination with Metal Ions

The triazole’s nitrogen atoms and pyridinone’s carbonyl oxygen enable metal coordination:

| Metal Ion | Ligand Site | Complex Stability Constant (log K) | Biological Relevance |

|---|---|---|---|

| Cu²⁺ | Triazole N, Pyridinone O | 8.2 ± 0.3 | Antimicrobial activity |

| Fe³⁺ | Triazole N | 6.7 ± 0.2 | Catalytic oxidation processes |

Such complexes have been studied for enhanced pharmacokinetic properties and enzyme inhibition .

Cycloaddition and Click Chemistry

The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis:

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylacetylene | CuI, TBTA | Bis-triazole conjugate | 82% |

| Propargyl alcohol | CuSO₄, sodium ascorbate | Water-soluble adduct | 75% |

This reaction is pivotal for synthesizing hybrid molecules with tailored bioactivity .

Halogen Exchange Reactions

The 2,4-dichlorobenzyl group undergoes selective halogen exchange under palladium catalysis:

| Reagent | Conditions | Position Modified | Product |

|---|---|---|---|

| KF, Pd(OAc)₂ | DMSO, 120°C, 12h | Para-chlorine | Fluorinated analogue |

| NaBr, CuI | DMF, 100°C, 6h | Ortho-chlorine | Brominated derivative |

Such modifications optimize the compound’s lipophilicity and target binding .

Hydrogenation of the Pyridinone Ring

Catalytic hydrogenation reduces the pyridinone’s double bond:

| Catalyst | Pressure (atm) | Product | Stereochemistry |

|---|---|---|---|

| Pd/C | 3 | Piperidinone derivative | Racemic mixture |

| Rh-Al₂O₃ | 5 | Cis-diol intermediate | >90% diastereoselectivity |

This reaction is reversible under oxidative conditions, enabling redox-dependent applications .

Photochemical Reactions

UV irradiation induces dimerization via the triazole’s sulfur atom:

| Wavelength (nm) | Solvent | Dimer Structure | Quantum Yield |

|---|---|---|---|

| 254 | Acetonitrile | Disulfide-linked dimer | 0.45 |

| 365 | Methanol | C-N coupled dimer | 0.32 |

Photostability studies suggest the need for protective storage conditions.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparisons

Q & A

Q. Basic Research Focus

- ¹H/¹³C-NMR: Assign signals for the dichlorobenzyl (δ 4.5–5.0 ppm for benzylic CH₂) and triazole-thiol (δ 13–14 ppm for SH) groups. Confirm aromatic proton splitting patterns .

- LC-MS: Use electrospray ionization (ESI+) to detect the molecular ion peak (e.g., m/z ~420 for [M+H]⁺) and verify purity (>95%) .

- Elemental Analysis: Validate stoichiometry (C, H, N, S) with ≤0.3% deviation from theoretical values.

How can computational modeling predict biological activity, and what parameters are prioritized in docking studies?

Q. Advanced Research Focus

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with catalytic cysteine residues). Prioritize:

- ADME Analysis: Predict pharmacokinetics via SwissADME, focusing on Lipinski’s Rule compliance (logP ≤5, H-bond donors ≤5) and blood-brain barrier permeability .

Data Conflict Resolution: Cross-validate docking results with mutagenesis studies or isothermal titration calorimetry (ITC) to resolve false positives.

What crystallographic challenges arise during refinement, and how can SHELXL address disorder or twinning?

Q. Advanced Research Focus

- Disordered Moieties: The dichlorobenzyl group may exhibit rotational disorder. Use SHELXL’s PART and SIMU commands to model partial occupancy and restrain thermal parameters .

- Twinning: For twinned crystals (common in polar space groups), apply the TWIN and BASF instructions to refine twin fractions .

- Validation: Employ PLATON’s ADDSYM to check for missed symmetry and CIF -format validation via checkCIF .

How should experimental protocols be designed to evaluate bioactivity while minimizing variability?

Q. Advanced Research Focus

- Dose-Response Curves: Use a minimum of three biological replicates and non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

- Control Groups: Include positive controls (e.g., known inhibitors) and vehicle-only controls to normalize assay artifacts .

- Assay Conditions: Standardize pH, temperature, and incubation times across replicates. For enzyme inhibition assays, pre-incubate the compound with the enzyme to ensure equilibrium .

How can discrepancies in reported biological activities across studies be systematically analyzed?

Q. Advanced Research Focus

- Source Analysis: Compare assay methodologies (e.g., cell-free vs. cell-based assays) and compound purity (HPLC vs. LC-MS data) .

- Statistical Validation: Apply ANOVA or Tukey’s HSD test to identify significant inter-study differences (p <0.05).

- Mechanistic Studies: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics and resolve potency contradictions.

What strategies mitigate instability of intermediates during synthesis?

Q. Advanced Research Focus

- Low-Temperature Reactions: Perform alkylation steps at 0–5°C to suppress side reactions (e.g., oxidation of the thiol group) .

- In Situ Protection: Use tert-butylthio (StBu) groups during triazole formation, followed by deprotection with TFA .

- Real-Time Monitoring: Employ FTIR to detect intermediate thiolate anions (ν ~2550 cm⁻¹) and adjust reagent stoichiometry dynamically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.